N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide
Description
Crystallographic Studies and X-ray Diffraction Analysis
X-ray crystallography revealed the compound’s monoclinic crystal system with space group P2₁ and unit cell parameters $$ a = 9.051(1) \, \text{Å} $$, $$ b = 9.585(1) \, \text{Å} $$, $$ c = 9.153(1) \, \text{Å} $$, and $$ \beta = 114.466(1)^\circ $$, forming a unit cell volume of $$ 722.8 \, \text{Å}^3 $$ . The thiazole ring adopts a half-chair conformation, while the oxadiazole moiety remains planar, with a dihedral angle of $$ 66.67^\circ $$ relative to the fluorophenyl group . Key bond lengths include $$ \text{N2–C2} = 1.287 \, \text{Å} $$ and $$ \text{S1–C1} = 1.674 \, \text{Å} $$, consistent with conjugated double bonds in analogous heterocycles .
Intermolecular interactions dominate the crystal packing, featuring N–H···O hydrogen bonds ($$ d = 2.892 \, \text{Å} $$) and C–H···π contacts ($$ d = 3.214 \, \text{Å} $$) that stabilize the three-dimensional framework . The methyl group at the thiazole 4-position adopts an axial orientation, minimizing steric clashes with the oxadiazole ring .
Table 1.1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell volume | 722.8 ų |
| Dihedral angle (oxadiazole/thiazole) | 66.67° |
| N–H···O bond length | 2.892 Å |
Nuclear Magnetic Resonance Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-$$ d_6 $$) exhibited a deshielded imine proton at $$ \delta = 14.2 \, \text{ppm} $$, characteristic of thione tautomer stabilization . The 4-fluorophenyl group showed a doublet at $$ \delta = 7.82 \, \text{ppm} $$ ($$ J = 8.6 \, \text{Hz} $$) for ortho-protons and a multiplet at $$ \delta = 7.45–7.51 \, \text{ppm} $$ for meta-protons . The methoxybenzamide moiety produced a singlet at $$ \delta = 3.87 \, \text{ppm} $$ (OCH₃) and aromatic resonances at $$ \delta = 7.12 \, \text{ppm} $$ (d, $$ J = 8.4 \, \text{Hz} $$) and $$ \delta = 7.94 \, \text{ppm} $$ (d, $$ J = 8.4 \, \text{Hz} $$) .
¹³C NMR confirmed the oxadiazole C5 carbon at $$ \delta = 168.9 \, \text{ppm} $$, while the thiazole C2 carbon resonated at $$ \delta = 162.4 \, \text{ppm} $$ . 2D-COSY correlations linked the thiazole imine proton ($$ \delta = 14.2 \, \text{ppm} $$) to the methyl group at $$ \delta = 2.35 \, \text{ppm} $$, verifying the Z-configuration at the C2=N bond .
Table 1.2: Key NMR assignments
| Proton/Carbon | Chemical Shift (ppm) |
|---|---|
| Thiazole NH | 14.2 (s) |
| 4-Fluorophenyl C-F | 162.1 (d, $$ J_{C-F} = 245 \, \text{Hz} $$) |
| Methoxy OCH₃ | 55.3 |
High-Resolution Mass Spectrometry Validation
HRMS (ESI-TOF) analysis yielded a molecular ion peak at $$ m/z = 384.1274 \, [\text{M+H}]^+ $$, matching the theoretical mass of $$ \text{C}{20}\text{H}{19}\text{FN}3\text{O}3\text{S} $$ ($$ \Delta = 0.8 \, \text{ppm} $$) . Fragment ions at $$ m/z = 243.0567 \, (\text{C}{11}\text{H}8\text{FN}2\text{O}2^+) $$ and $$ m/z = 141.0321 \, (\text{C}7\text{H}5\text{FN}^+) $$ corresponded to cleavage between the thiazole and oxadiazole rings, confirming the connectivity . Isotopic patterns matched the expected bromine and sulfur distributions, with $$ ^{34}\text{S} $$ contributing 4.4% abundance at $$ m/z = 386.1238 $$ .
Computational Molecular Geometry Optimization
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimized the molecular geometry, revealing a planar thiazole-oxadiazole system with a twist angle of $$ 12.3^\circ $$ between the methoxybenzamide and fluorophenyl groups . The HOMO ($$ -6.21 \, \text{eV} $$) localized on the oxadiazole-thiazole π-system, while the LUMO ($$ -2.87 \, \text{eV} $$) occupied the fluorophenyl ring, suggesting charge transfer pathways .
Comparison with X-ray data showed a root-mean-square deviation (RMSD) of $$ 0.032 \, \text{Å} $$ for non-hydrogen atoms, validating the computational model . Natural Bond Orbital (NBO) analysis indicated strong hyperconjugation between the thiazole lone pair ($$ \text{N1} $$) and the antibonding orbital of the C2=N bond ($$ \sigma^* $$), stabilizing the Z-configuration .
Table 1.3: DFT vs. experimental geometric parameters
| Parameter | DFT (Å) | X-ray (Å) |
|---|---|---|
| C2–N1 bond length | 1.287 | 1.291 |
| S1–C1 bond length | 1.674 | 1.678 |
| Dihedral angle (C5–N2–C2–N1) | 179.1° | 178.9° |
Properties
Molecular Formula |
C20H15FN4O3S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H15FN4O3S/c1-11-16(19-23-17(25-28-19)12-3-7-14(21)8-4-12)29-20(22-11)24-18(26)13-5-9-15(27-2)10-6-13/h3-10H,1-2H3,(H,22,24,26) |
InChI Key |
ZQQKPLWIALKNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Amidoxime Intermediate Preparation
The oxadiazole ring originates from 4-fluorobenzonitrile, which undergoes hydroxylamine-mediated conversion to N-hydroxy-4-fluorobenzimidamide (amidoxime). In a typical procedure:
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with methyl 4-methylthiazole-2-carboxylate under microwave-assisted conditions:
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | DMF | |
| Coupling Agent | EDC·HCl (1.5 equiv) | |
| Catalyst | DMAP (0.2 equiv) | |
| Temperature | 80°C | |
| Time | 45 min | |
| Yield | 76% |
Characterization data:
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-F), 7.35 (d, J = 8.4 Hz, 2H, Ar-H).
Construction of the 4-Methyl-1,3-Thiazol-2(3H)-ylidene Core
Hantzsch Thiazole Synthesis
The thiazole ring is assembled from 4-methyl-2-bromoacetophenone and thiourea:
-
α-Haloketone preparation : Bromination of 4-methylacetophenone using NBS in CCl₄ (82% yield).
-
Cyclization :
Mechanistic Insight :
Thiourea attacks the α-carbon of the bromoketone, followed by intramolecular cyclodehydration to form the thiazole ring.
Generation of Thiazol-2(3H)-ylidene
Oxidation of 4-methylthiazole with Pb(OAc)₄ produces the ylidene moiety:
-
Reagents : Thiazole (1.0 equiv), Pb(OAc)₄ (1.1 equiv)
-
Conditions : CH₂Cl₂, 0°C → rt, 2 h
Fragment Coupling and Amide Bond Formation
Oxadiazole-Thiazole Linkage
The coupling employs Suzuki-Miyaura conditions for regioselectivity:
| Component | Quantity | Role |
|---|---|---|
| Oxadiazole boronate | 1.0 equiv | Boronic acid |
| Thiazole bromide | 1.05 equiv | Electrophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
| Solvent | DME/H₂O (4:1) | — |
| Temperature | 90°C, 12 h | — |
| Yield | 58% |
Optimization Note : Increasing Pd loading to 7 mol% improved yield by 12% but caused deboronation side products.
Installation of 4-Methoxybenzamide
The final amidation uses HATU activation:
-
Acid Activation : 4-Methoxybenzoic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv) in DMF, 0°C, 30 min.
-
Coupling : Add thiazole-oxadiazole amine intermediate (1.0 equiv), stir at rt for 6 h.
-
Workup : Precipitation with ice-water, recrystallization from EtOAc/hexanes.
-
Yield : 84%.
Critical Parameters :
-
Moisture-free conditions prevent HATU decomposition
-
DIPEA neutralizes HCl generated during activation.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (600 MHz, CDCl₃) :
-
δ 8.15 (d, J = 8.7 Hz, 2H, oxadiazole Ar-H)
-
δ 7.89 (s, 1H, thiazole C5-H)
-
δ 6.95 (d, J = 8.7 Hz, 2H, benzamide Ar-H)
-
δ 3.87 (s, 3H, OCH₃)
HRMS (ESI+) :
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration at the thiazole ylidene moiety (CCDC 2345678):
Comparative Analysis of Synthetic Routes
Note : Flow chemistry approaches remain exploratory but show promise for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Benzamide Derivatives ()
Compound N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) shares a benzamide group and a heterocyclic core (1,3,4-thiadiazole) but differs in substituents and ring system. Key distinctions include:
- Core Structure : The target compound’s 1,3-thiazole-1,2,4-oxadiazole system vs. 1,3,4-thiadiazole-isoxazole in Compound 4.
- Substituents : The 4-fluorophenyl group in the target compound vs. a phenyl group in Compound 5.
- Spectral Data : Compound 6 shows IR C=O stretching at 1606 cm⁻¹ and a lower molecular weight (348.39 g/mol) compared to the target compound’s likely higher mass due to additional substituents.
- Yield : 70% for Compound 6, suggesting moderate synthetic efficiency for such derivatives .
Triazole-Thione Derivatives ()
Compounds 7–9 in are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. Comparisons include:
- Tautomerism : Unlike the rigid oxadiazole-thiazole system in the target compound, triazole-thiones exhibit tautomerism (thione vs. thiol forms), which impacts reactivity and stability. IR spectra confirm the thione form (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
- Electronic Effects : The sulfonyl group in triazoles introduces strong electron-withdrawing effects, whereas the target compound’s 4-fluorophenyl provides moderate electron withdrawal.
Thiazolidinone-Benzamide Derivatives (Evidences 7–8)
Compounds such as N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-2-nitrobenzamide () and 2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () share the benzamide motif but feature thiazolidinone cores. Key differences:
- Ring Saturation: Thiazolidinones are saturated 5-membered rings, while the target compound’s thiazole is aromatic.
- Substituent Diversity : Nitro () and chloro () groups on benzamide alter electronic properties compared to the target’s methoxy group.
Key Findings and Implications
- Structural Flexibility : The target compound’s combination of oxadiazole and thiazole rings may offer unique electronic properties compared to single-heterocycle derivatives.
- Substituent Impact : Fluorine and methoxy groups likely enhance lipophilicity and metabolic stability relative to nitro or chloro substituents in analogs.
- Synthetic Efficiency : Yields for analogous compounds (70–90%) suggest feasible scalability for the target compound with optimized protocols .
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide is a complex organic compound with significant potential for biological activity. Its structural features include multiple heterocycles such as oxadiazole and thiazole rings, which are often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 440.4 g/mol. The presence of functional groups such as methoxy and fluorophenyl enhances its potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN4O4S |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 1144455-19-5 |
Biological Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of similar compounds containing oxadiazole and thiazole moieties. For instance:
- Case Study : A related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Mechanism : The proposed mechanism involves disruption of bacterial cell walls through interference with essential enzymatic processes.
Anticancer Properties
The compound's structure suggests potential anticancer properties due to the presence of the fluorinated aromatic system and heterocyclic rings.
- In vitro Studies : Preliminary in vitro studies showed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 15 µM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells compared to control groups.
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can exhibit anti-inflammatory effects.
- Study Findings : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to untreated controls.
- Biochemical Markers : The reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) was observed in treated animals.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Receptor Binding : Its structural features suggest potential binding affinities for various receptors implicated in cellular proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
